5-nitro-1-(2H-tetrazol-5-ylmethyl)tetrazole
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Overview
Description
5-nitro-1-(2H-tetrazol-5-ylmethyl)tetrazole is a nitrogen-rich compound known for its energetic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-1-(2H-tetrazol-5-ylmethyl)tetrazole typically involves the nitration of a tetrazole precursor. The reaction conditions often require the use of strong nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids. The reaction is usually carried out under controlled temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the formation of the tetrazole ring, followed by nitration and purification steps. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-nitro-1-(2H-tetrazol-5-ylmethyl)tetrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 5-amino-1-(1H-tetraazol-5-ylmethyl)-1H-tetraazole.
Substitution: Formation of various substituted tetrazole derivatives.
Scientific Research Applications
5-nitro-1-(2H-tetrazol-5-ylmethyl)tetrazole has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other nitrogen-rich compounds and energetic materials.
Biology: Explored for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of high-energy materials for propellants and explosives.
Mechanism of Action
The mechanism of action of 5-nitro-1-(2H-tetrazol-5-ylmethyl)tetrazole involves its interaction with molecular targets through its nitro and tetrazole groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates. The compound’s energetic properties are attributed to the high nitrogen content and the stability of the tetrazole ring, which can release a significant amount of energy upon decomposition.
Comparison with Similar Compounds
Similar Compounds
3-nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: Another nitrogen-rich compound with similar energetic properties.
5-nitro-1H-tetrazole: A simpler tetrazole derivative with a nitro group.
(Z)-1-amino-1-hydrazinyl-2-nitro-2-(1H-tetrazol-5-yl)ethene: A modified tetrazole compound with enhanced energetic properties.
Uniqueness
5-nitro-1-(2H-tetrazol-5-ylmethyl)tetrazole is unique due to its specific molecular structure, which combines two tetrazole rings with a nitro group. This structure imparts high stability and energetic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C3H3N9O2 |
---|---|
Molecular Weight |
197.12g/mol |
IUPAC Name |
5-nitro-1-(2H-tetrazol-5-ylmethyl)tetrazole |
InChI |
InChI=1S/C3H3N9O2/c13-12(14)3-6-9-10-11(3)1-2-4-7-8-5-2/h1H2,(H,4,5,7,8) |
InChI Key |
UDYVWNFAYBHREK-UHFFFAOYSA-N |
SMILES |
C(C1=NNN=N1)N2C(=NN=N2)[N+](=O)[O-] |
Canonical SMILES |
C(C1=NNN=N1)N2C(=NN=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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